1-(3-(Bromomethyl)-4-chlorophenyl)-3-chloropropan-2-one
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Overview
Description
1-(3-(Bromomethyl)-4-chlorophenyl)-3-chloropropan-2-one is an organic compound that features both bromine and chlorine substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-4-chlorophenyl)-3-chloropropan-2-one typically involves a multi-step process. One common method includes the bromination of a precursor compound using bromine in the presence of a suitable solvent like carbon tetrachloride. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it more suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Bromomethyl)-4-chlorophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to replace the halogen atoms with other functional groups.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound to its corresponding alcohol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
1-(3-(Bromomethyl)-4-chlorophenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-4-chlorophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This compound can also participate in various signaling pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloropropane: Similar in structure but lacks the phenyl ring.
2-Bromomethyl-1,3-dioxolane: Contains a dioxolane ring instead of a phenyl ring.
2,2-Bis(bromomethyl)-1,3-propanediol: Features two bromomethyl groups and a diol structure
Properties
Molecular Formula |
C10H9BrCl2O |
---|---|
Molecular Weight |
295.98 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-4-chlorophenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H9BrCl2O/c11-5-8-3-7(1-2-10(8)13)4-9(14)6-12/h1-3H,4-6H2 |
InChI Key |
QHBIVPVVMIVXQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)CCl)CBr)Cl |
Origin of Product |
United States |
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